
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a trifluoromethyl group, and a xanthenone core, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one typically involves the introduction of the trifluoromethyl group into the xanthenone core. One common method includes the reaction of 1-hydroxyxanthen-9-one with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparación Con Compuestos Similares
- 1-Hydroxy-6-(trifluoromethyl)benzotriazole
- 1-Hydroxy-6-(trifluoromethyl)benzene
- 1-Hydroxy-6-(trifluoromethyl)anthracene
Uniqueness: 1-Hydroxy-6-(trifluoromethyl)-9H-xanthen-9-one is unique due to its xanthenone core, which imparts distinct chemical and physical properties compared to other similar compounds
Propiedades
Fórmula molecular |
C14H7F3O3 |
|---|---|
Peso molecular |
280.20 g/mol |
Nombre IUPAC |
1-hydroxy-6-(trifluoromethyl)xanthen-9-one |
InChI |
InChI=1S/C14H7F3O3/c15-14(16,17)7-4-5-8-11(6-7)20-10-3-1-2-9(18)12(10)13(8)19/h1-6,18H |
Clave InChI |
BLHXKDITIIZQCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


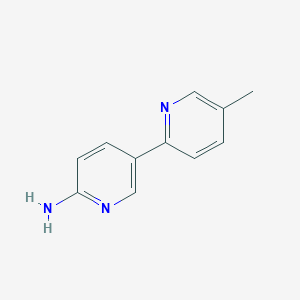
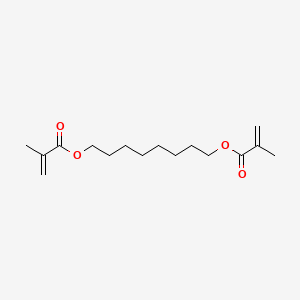

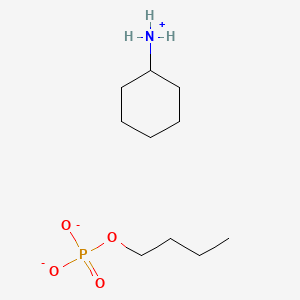
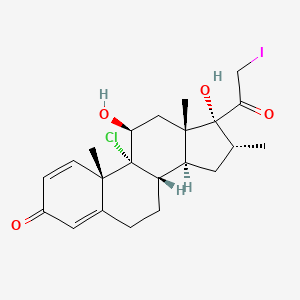
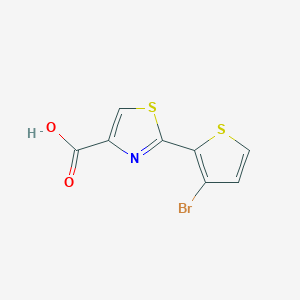
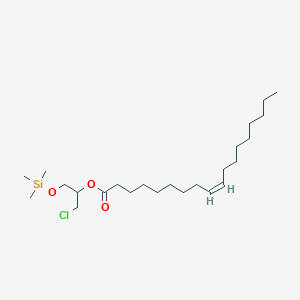
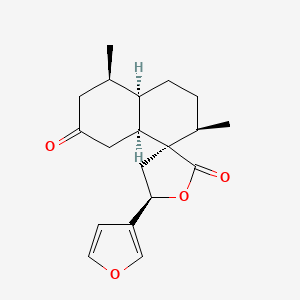
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
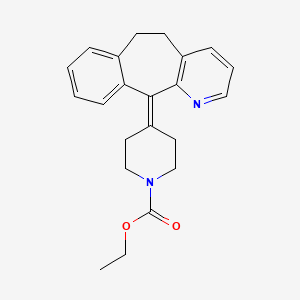
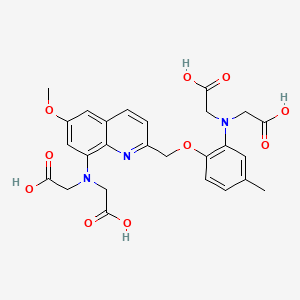
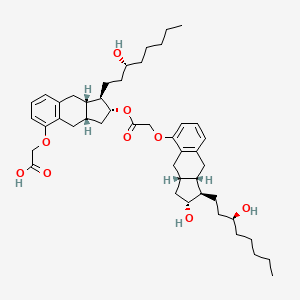
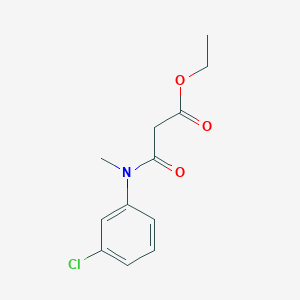
![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)
